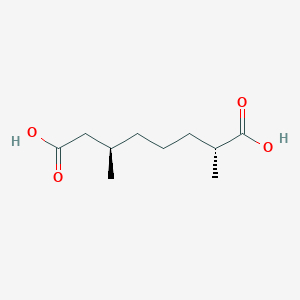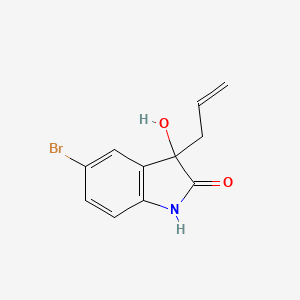
5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom, a hydroxy group, and a prop-2-en-1-yl group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method might include:
Bromination: Introduction of the bromine atom to the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of the hydroxy group, possibly through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Alkylation: Attachment of the prop-2-en-1-yl group via alkylation reactions using allyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-Bromo-3-oxo-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 3-Hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.
Substitution: Formation of 5-Substituted-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, it may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the hydroxy and prop-2-en-1-yl groups.
3-Hydroxyindole: Lacks the bromine and prop-2-en-1-yl groups.
3-(Prop-2-en-1-yl)indole: Lacks the bromine and hydroxy groups.
Uniqueness
5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to the combination of the bromine, hydroxy, and prop-2-en-1-yl groups on the indole core. This unique structure may impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
651007-40-8 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-prop-2-enyl-1H-indol-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-2-5-11(15)8-6-7(12)3-4-9(8)13-10(11)14/h2-4,6,15H,1,5H2,(H,13,14) |
InChI Key |
BPJKTBMSGJPVDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C2=C(C=CC(=C2)Br)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
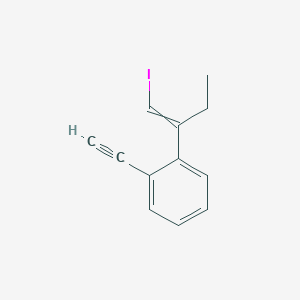
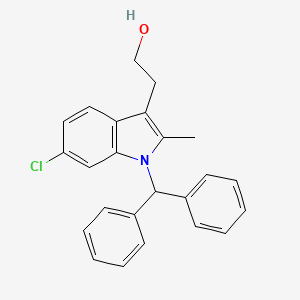
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
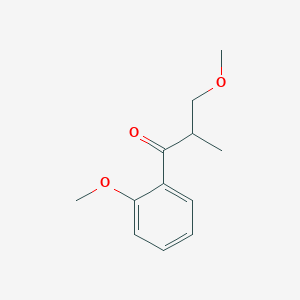


![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
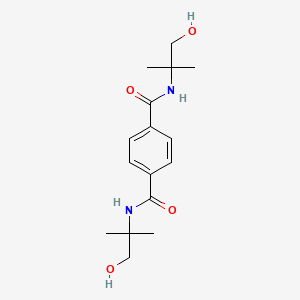
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
